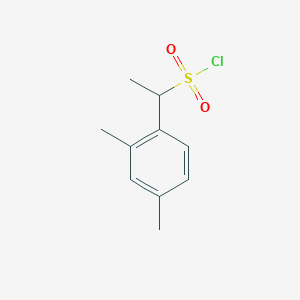

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18265778

Molecular Formula: C10H13ClO2S

Molecular Weight: 232.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClO2S |

|---|---|

| Molecular Weight | 232.73 g/mol |

| IUPAC Name | 1-(2,4-dimethylphenyl)ethanesulfonyl chloride |

| Standard InChI | InChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |

| Standard InChI Key | WWGMOOSNPUEZLD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)S(=O)(=O)Cl)C |

Introduction

Structural and Molecular Characteristics

1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride features a sulfonyl chloride (-SO₂Cl) group attached to an ethane backbone substituted with a 2,4-dimethylphenyl ring. The molecular formula is C₁₀H₁₃ClO₂S, with a theoretical molecular weight of 240.78 g/mol. The compound’s structure is defined by:

-

Sulfonyl chloride group: A highly electrophilic moiety enabling nucleophilic substitution reactions.

-

2,4-Dimethylphenyl substituent: Electron-donating methyl groups at the 2- and 4-positions, which influence electronic and steric properties.

Table 1: Comparative Molecular Properties of Selected Sulfonyl Chlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride | C₁₀H₁₃ClO₂S | 240.78 | 2,4-dimethyl |

| 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride | C₈H₇ClF₂O₂S | 240.66 | 2,4-difluoro |

| 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride | C₁₀H₁₃ClO₂S | 240.78 | 3,5-dimethyl |

The 2,4-dimethyl substitution pattern distinguishes this compound from analogs with electron-withdrawing groups (e.g., fluorine) or meta-substituted methyl groups.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride likely follows established sulfonyl chloride preparation methods. A plausible route involves:

-

Sulfonation: Reaction of 2,4-dimethylphenylethane with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid intermediate.

-

Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride .

Reaction Scheme:

Industrial-Scale Production

Industrial synthesis would optimize reaction conditions (temperature, stoichiometry) to maximize yield. For example, the patent US7772403B2 describes a large-scale process using chlorine gas for sulfonyl chloride formation, which could be adapted for this compound . Key steps include:

-

Temperature control: Maintaining 5–10°C during chlorination to prevent side reactions.

-

Purification: Distillation or recrystallization to achieve >95% purity .

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):

-

With amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in pharmaceuticals.

-

With alcohols: Produces sulfonate esters (R-SO₂-OR'), employed as alkylating agents.

Catalyzed Coupling Reactions

Transition metal catalysis (e.g., Pd, Cu) enables cross-coupling reactions to construct complex architectures. For example, Suzuki-Miyaura coupling could integrate the aryl group into biaryl systems.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Aminolysis | Primary amine, base | Sulfonamide derivative |

| Esterification | Alcohol, pyridine | Sulfonate ester |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonyl chloride |

Comparison with Analogous Compounds

Electronic Effects

-

2,4-Dimethylphenyl: Electron-donating methyl groups increase electron density at the sulfonyl chloride, potentially slowing nucleophilic attacks compared to electron-deficient analogs.

-

2,4-Difluorophenyl: Electron-withdrawing fluorine atoms enhance electrophilicity, accelerating reactions.

Steric Considerations

The ortho-methyl groups in 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride introduce steric hindrance, which may limit access to the sulfonyl chloride group in bulky nucleophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume